molecular formula C23H18N4O3S B250881 N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B250881
M. Wt: 430.5 g/mol
InChI Key: YZWMFODEJFYILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and various alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the phenyl ring.

Scientific Research Applications

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anticancer or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its combination of a benzimidazole moiety, a phenyl group, and a benzodioxine ring. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H18N4O3S

Molecular Weight

430.5 g/mol

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C23H18N4O3S/c28-22(15-7-10-19-20(13-15)30-12-11-29-19)27-23(31)24-16-8-5-14(6-9-16)21-25-17-3-1-2-4-18(17)26-21/h1-10,13H,11-12H2,(H,25,26)(H2,24,27,28,31)

InChI Key

YZWMFODEJFYILK-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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